molecular formula C17H18N2O5 B5505616 2-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide CAS No. 5742-10-9

2-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B5505616
CAS No.: 5742-10-9
M. Wt: 330.33 g/mol
InChI Key: LMNPDJVAEFPPLV-UHFFFAOYSA-N
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Description

This compound features a central acetamide scaffold substituted with a 3,4-dimethoxyphenyl group at the carbonyl position and a 2-methyl-5-nitrophenyl group at the amine position.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-11-4-6-13(19(21)22)10-14(11)18-17(20)9-12-5-7-15(23-2)16(8-12)24-3/h4-8,10H,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNPDJVAEFPPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972907
Record name 2-(3,4-Dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5742-10-9
Record name 2-(3,4-Dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Data Tables

Table 1: Pharmacological and Structural Comparison

Compound Name Key Substituents Biological Target Activity/IC₅₀/Ki Source
Target Compound 3,4-Dimethoxyphenyl, 2-methyl-5-nitro Not specified Unknown -
A-740003 Quinoline, cyanoimino P2X7 receptor Neuropathic pain relief 1
2-(Imidazopyridinylthio)-acetamide Imidazopyridine, thioacetamide NPP1 Ki = 217 nM 5
Alachlor Chloro, methoxymethyl VLCFA synthase Herbicidal 3

Table 2: Substituent Effects on Activity

Functional Group Role in Activity Example Compound
3,4-Dimethoxyphenyl Electron donation, receptor binding Target compound
Nitro group (aromatic) Electron withdrawal, redox activity Target compound
Thioacetamide Enzyme inhibition (NPP1) Imidazopyridine analog
Chloro substituent Herbicidal activity Alachlor

Research Findings and Implications

  • Agrochemicals : Chloro-substituted acetamides dominate herbicidal applications, but nitro/methoxy variants may offer niche advantages in stability or selectivity .
  • Structural Design : Crystallographic data highlight the importance of substituent flexibility for molecular packing, which the rigid nitro group in the target compound may hinder .

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